molecular formula C18H22O2 B1266983 4-(1-Adamantyl)phenyl acetate CAS No. 63013-56-9

4-(1-Adamantyl)phenyl acetate

Cat. No. B1266983
CAS RN: 63013-56-9
M. Wt: 270.4 g/mol
InChI Key: ARCROJYJJMBGNU-UHFFFAOYSA-N
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Description

“4-(1-Adamantyl)phenyl acetate” is a chemical compound with the molecular formula C18H22O2 . It contains a total of 45 bonds, including 23 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, and 1 aliphatic ester .


Synthesis Analysis

The synthesis of adamantane derivatives like “4-(1-Adamantyl)phenyl acetate” is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A new method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (adapalene) was developed, characterized by stable high yields of intermediate and end products, simple scale-up, and technical feasibility .


Molecular Structure Analysis

The molecular structure of “4-(1-Adamantyl)phenyl acetate” is characterized by a total of 45 bonds, including 23 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, and 1 aliphatic ester .


Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Safety and Hazards

The safety data sheet for phenyl acetate, a related compound, suggests that it is a combustible liquid and harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

[4-(1-adamantyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-12(19)20-17-4-2-16(3-5-17)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCROJYJJMBGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296810
Record name 4-(1-Adamantyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Adamantyl)phenyl acetate

CAS RN

63013-56-9
Record name Phenol, 4-tricyclo[3.3.1.13,7]dec-1-yl-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63013-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 111652
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC111652
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111652
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1-Adamantyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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